molecular formula C8H7N3O3S B096381 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine CAS No. 16586-53-1

6-Methoxy-4-nitro-1,3-benzothiazol-2-amine

Cat. No.: B096381
CAS No.: 16586-53-1
M. Wt: 225.23 g/mol
InChI Key: LOIOIBDQQQUQOH-UHFFFAOYSA-N
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Description

6-Methoxy-4-nitro-1,3-benzothiazol-2-amine is a heterocyclic compound with the molecular formula C8H7N3O3S. This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are widely used in various fields, including medicinal chemistry, due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine typically involves the nitration of 6-methoxy-1,3-benzothiazol-2-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration reactions followed by purification processes to obtain the desired product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Methoxy-4-nitro-1,3-benzothiazol-2-amine has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or other biological activities. The nitro group is often involved in redox reactions, which can generate reactive intermediates that contribute to its biological activity .

Comparison with Similar Compounds

  • 6-Methoxy-1,3-benzothiazol-2-amine
  • 4-Nitro-1,3-benzothiazol-2-amine
  • 6-Ethoxy-4-nitro-1,3-benzothiazol-2-amine

Comparison: 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable compound for specific research and industrial purposes .

Properties

IUPAC Name

6-methoxy-4-nitro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c1-14-4-2-5(11(12)13)7-6(3-4)15-8(9)10-7/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIOIBDQQQUQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)SC(=N2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288072
Record name 6-Methoxy-4-nitro-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16586-53-1
Record name 6-Methoxy-4-nitro-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16586-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-4-nitro-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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